molecular formula C8H14N4O2 B2846206 ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate CAS No. 1909336-51-1

ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

Cat. No.: B2846206
CAS No.: 1909336-51-1
M. Wt: 198.226
InChI Key: YLSMFHPOPAQWDT-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-azido-2-methylpropanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various tetrazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylate: Similar structure but with a phenyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-tert-butyltetrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-5-14-7(13)6-9-11-12(10-6)8(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMFHPOPAQWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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